Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate is a complex organic compound classified within the spirocyclic category. Spiro compounds are characterized by their unique structural framework, where two or more rings share a single atom. This particular compound features a spiro junction between a decane ring and a lactam structure, contributing to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
The compound is identified by its IUPAC name, tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate, and has the CAS number 2253632-69-6. It is recognized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with hazard statements indicating irritation to skin, eyes, and respiratory tract .
The synthesis of tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate typically involves several steps:
For industrial applications, the synthesis can be scaled up using continuous flow reactors to enhance yield and purity while ensuring consistent quality .
Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate serves as a versatile intermediate in organic synthesis:
These reactions highlight its utility as a building block for synthesizing more complex organic molecules.
The mechanism of action for tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific biological targets:
Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 255.34 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Density | Not specified |
These properties influence its behavior in chemical reactions and potential applications in various fields .
Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate has several significant applications:
This compound's unique structural characteristics make it valuable in both academic research and industrial applications, highlighting its importance in modern chemistry.
The synthesis of tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate (CAS 954236-44-3) initiates with the strategic use of N-Boc-4-piperidone as the foundational precursor. This ketone undergoes a Grignard addition reaction with allyl magnesium halides (chloride, bromide, or iodide) in anhydrous ethereal solvents. The reaction proceeds under inert atmospheric conditions at controlled temperatures (–5°C to 30°C), enabling nucleophilic attack on the carbonyl carbon to form a tertiary alcohol intermediate. This step constructs the spirocyclic framework’s carbon skeleton while preserving the Boc-protected amine functionality essential for downstream modifications [6].
Critical parameters influencing yield and purity include:
Table 1: Grignard Reaction Optimization Parameters
Variable | Range Tested | Optimal Condition | Yield Impact |
---|---|---|---|
Solvent | THF, MTBE, Dioxane | Tetrahydrofuran | +22% vs. MTBE |
Temperature | –78°C to 40°C | 0°C to 25°C | +15% vs. –78°C |
AllylMgBr Equivalents | 1.0–2.0 | 1.3 | +12% vs. 1.0 |
Ring-closing metathesis (RCM) transforms the di-allylic Intermediate 2 into the spirocyclic enol ether system characteristic of the target compound. This pivotal cyclization employs second-generation Grubbs catalysts (e.g., Hoveyda-Grubbs catalyst) at 2–5 mol% loading in dichloromethane or toluene under reflux conditions. The reaction exploits the proximity of terminal alkenes introduced during the previous substitution step, forming a new C–C bond with concomitant ethylene evolution [6].
Key advancements in this methodology include:
Table 2: Metathesis Catalyst Performance Comparison
Catalyst System | Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Grubbs II | 5 | 6 | 40 | 82 |
Hoveyda-Grubbs II | 2 | 3 | 40 | 91 |
Zhan 1B | 3 | 8 | 60 | 78 |
The enol ether moiety within Intermediate 3 undergoes electrophilic nitration using fuming nitric acid in acetic anhydride at –20°C to 0°C. This carefully controlled exothermic reaction generates the α-nitro enol ether (Intermediate 4) without oxidation of the Boc-protected amine. The nitro group installation proceeds with complete regioselectivity at the electron-rich β-position of the enol ether, demonstrating the scaffold’s inherent reactivity bias [6].
Subsequent hydrogenation employs palladium on carbon (10% Pd/C) or Raney nickel under 30–50 psi H₂ pressure in methanol/ethyl acetate mixtures. This one-pot reduction accomplishes three critical transformations:
Achieving enantiomeric purity (>99% ee) in the target compound leverages diastereomeric salt formation with chiral acids. D-Mandelic acid emerges as the optimal resolving agent due to its differential affinity for the (R)-enantiomer of the racemic amine (Intermediate 5). The process involves:
This method achieves ≥99% enantiomeric excess with 30–35% recovery of the target isomer, significantly outperforming enzymatic approaches requiring expensive aminotransferases and pyridoxal 5′-phosphate cofactors. The resolution avoids chromatography, rendering it scalable for industrial production [6].
The six-step synthetic route from N-Boc-4-piperidone demonstrates distinct advantages over alternative approaches:
Table 3: Synthetic Route Comparison from N-Boc-4-piperidone
Parameter | Grignard-Metathesis Route | Enzymatic Route | Raney Ni Reduction Route |
---|---|---|---|
Total Steps | 6 | 3 (but requires enzyme synthesis) | 5 |
Overall Yield | 28% | 45% | 18% |
Chiral Purity | >99% ee | >99% ee | 88% ee after resolution |
Key Limitation | Metathesis catalyst cost | Enzyme stability | Raney Ni filtration issues |
Scalability | Multi-kilogram demonstrated | Laboratory scale only | Pilot plant feasible |
Pfizer's enzymatic approach, while elegant, suffers from operational complexity and catalyst instability under process conditions. Meanwhile, Raney nickel reduction routes contend with problematic filtration steps and metal residues exceeding ICH limits. The presented chemical synthesis balances scalability, purity, and environmental impact, establishing N-Boc-4-piperidone as the optimal starting material for GMP manufacturing [6] [4].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1